molecular formula C7H16S3 B1662007 Tris(ethylthio)methane CAS No. 6267-24-9

Tris(ethylthio)methane

Cat. No. B1662007
CAS RN: 6267-24-9
M. Wt: 196.4 g/mol
InChI Key: HBBOGXAEKAVLGW-UHFFFAOYSA-N
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Description

Tris(ethylthio)methane is an organosulfur compound . It is also known as 1-{[bis(ethylsulfanyl)methyl]sulfanyl}ethane . The molecular weight of Tris(ethylthio)methane is 196.4 .


Synthesis Analysis

A synthetic application of lithiated tris(methylthio)methane has been reported for the preparation of aliphatic methyl thiolcarboxylates from the corresponding halides . The process involves the conversion of alkyl halides into the corresponding trimethyl trithioorthocarboxylates using tris(methylthio)methyllithium in THF at -78 °C, followed by selective hydrolysis of the intermediates .


Molecular Structure Analysis

The molecular formula of Tris(ethylthio)methane is C7H16S3 . The InChI code is 1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Tris(ethylthio)methane is a liquid at room temperature . It has a molecular weight of 196.4 . The storage temperature is between 2-8°C .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Tris(ethylthio)methane . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

bis(ethylsulfanyl)methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBOGXAEKAVLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064186
Record name Ethane, 1,1',1''-[methylidynetris(thio)]tris-
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Molecular Weight

196.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(ethylthio)methane

CAS RN

6267-24-9
Record name 1,1′,1′′-[Methylidynetris(thio)]tris[ethane]
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Record name Tris(ethylthio)methane
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Record name Tris(ethylthio)methane
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Record name Ethane, 1,1',1''-[methylidynetris(thio)]tris-
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Record name Ethane, 1,1',1''-[methylidynetris(thio)]tris-
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Record name Triethyl trithioorthoformate
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Record name TRIS(ETHYLTHIO)METHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
CO Giwa - Journal of power sources, 1993 - Elsevier
This paper describe a feasibility study on material for a medium-temperature (178—270 C) reserve primary cell, which is activated by melting, lithium salt/sulphone mixture in order to …
Number of citations: 7 www.sciencedirect.com
AA El-Barbary - Monatshefte für Chemie-Chemical Monthly, 1984 - Springer
2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide,LR, reacted with ethyl formate, triethoxymethane, 1,1,1-triethoxyethane and tetraethoxymethane to give2a and3. 1,1-…
Number of citations: 21 link.springer.com
CC Silveira, CR Bernardi, AL Braga, TS Kaufman - Tetrahedron letters, 2003 - Elsevier
The elaboration of 1-alkylthio- and 1-arylthio-tetrahydroisoquinolines by means of the activated Pictet–Spengler reaction of N-sulfonyl-β-phenethylamines with thioorthoesters as …
Number of citations: 25 www.sciencedirect.com
JP Burkhart, NP Peet, P Bey - Tetrahedron letters, 1990 - Elsevier
Rinmd in Grut Britain oo4o-4039190 53.00 + .oo Paglmon Rus plc A ROVRL REPROD POR TRR PRRPARATION OF PRPTIDIL m-w0 ESTRRS Joseph Page 1 Tetrahedron L.&m. Vol31…
Number of citations: 23 www.sciencedirect.com
RD Jansen‐van Vuuren, R Vohra - Journal of Labelled …, 2022 - Wiley Online Library
Baricitinib, typically applied as a treatment for rheumatoid arthritis, has recently attracted the attention of clinicians and researchers as a potential treatment for COVID‐19. Naturally, …
L Field, HK Chu - The Journal of Organic Chemistry, 1977 - ACS Publications
Reactions oftypical disulfides were studied with five sulfur ylides andtwo related species. The oxo ylide Me2S+(0) CH2-(1) reacted with diphenyl disulfide (2) to give the bissulfide …
Number of citations: 24 pubs.acs.org
K Friehs - New trends and developments in biochemical …, 2004 - Springer
Many expression systems in research and industry use plasmids as vectors for the production of recombinant proteins or non-proteinous recombinant substances. Plasmids have an …
Number of citations: 316 link.springer.com
I Degani, S Dughera, R Fochi… - The Journal of Organic …, 1997 - ACS Publications
A study was made of the isomerization reaction of a great variety of trimethyl α-keto trithioorthocarboxylates to α,α-bis(methylthio) thiolcarboxylates, intermediates of high synthetic value …
Number of citations: 10 pubs.acs.org
M Bothe, AG Orrillo, RLE Furlan, M von Delius - Synlett, 2019 - thieme-connect.com
To expand the toolbox of dynamic covalent and systems chemistry, we investigated the acid-catalyzed exchange reaction of trithioorthoesters with thiols. We found that trithioorthoester …
Number of citations: 5 www.thieme-connect.com
EJ Iwanowicz, J Lin, DGM Roberts, IM Michel… - Bioorganic & Medicinal …, 1992 - Elsevier
α-Hydroxy- and α-ketoester functionalized D-Phe-Pro-Lys tripeptides were found to be potent thrombin active site inhibitors. The ketoester derivatives were characterized by slow …
Number of citations: 54 www.sciencedirect.com

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